molecular formula C12H18N4 B12869327 5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile

5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile

Cat. No.: B12869327
M. Wt: 218.30 g/mol
InChI Key: WMCVMUZJGQRTOQ-UHFFFAOYSA-N
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Description

5-Amino-3-cyclohexyl-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 553672-26-7) is a chemical building block designed for research and development applications. This compound features a pyrazole core structure, a prevalent scaffold in medicinal chemistry known for its versatility in constructing biologically active molecules . With a molecular formula of C12H18N4 and a molecular weight of 218.30 g/mol, this nitrile-substituted pyrazole derivative serves as a key synthetic intermediate . Pyrazole and related pyrazolo[1,5-a]pyrimidine derivatives are of significant interest in scientific research for their potential as protein kinase inhibitors, which are important targets in areas such as oncology and inflammatory diseases . These compounds can function by competing with ATP to bind to kinase domains, thereby modulating signaling pathways critical for cell proliferation and survival . Researchers utilize this specific carbonitrile compound to explore new chemical spaces and develop novel therapeutic agents. This product is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

5-amino-3-cyclohexyl-1-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H18N4/c1-2-16-12(14)10(8-13)11(15-16)9-6-4-3-5-7-9/h9H,2-7,14H2,1H3

InChI Key

WMCVMUZJGQRTOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C2CCCCC2)C#N)N

Origin of Product

United States

Chemical Reactions Analysis

5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include molecular iodine, sodium borohydride, and alkyl halides. Major products formed from these reactions include various substituted pyrazoles and condensed heterocyclic systems .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development in pharmaceuticals.

Anticancer Activity

Research indicates that derivatives of pyrazole, including 5-amino-3-cyclohexyl-1-ethyl-1H-pyrazole-4-carbonitrile, show promise in anticancer therapies. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF7), and colon (HCT116) cancer cells. Specific compounds have shown IC50 values indicating effective cytotoxicity against these cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators such as IL-6 and TNF-alpha. These studies highlight the potential for these compounds to serve as non-steroidal anti-inflammatory drugs (NSAIDs) or adjunct therapies for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented, with studies showing effectiveness against bacteria like Escherichia coli and Staphylococcus aureus. The ability of these compounds to disrupt bacterial growth positions them as candidates for developing new antibiotics or treatments for resistant strains .

Case Studies

Several case studies provide insights into the efficacy of this compound and its derivatives:

StudyFocusFindings
Zheng et al. (2014)Anticancer ActivityIdentified significant growth inhibition in A549 cells with specific derivatives showing IC50 values below 5 µM .
Bekhit et al. (2023)Anti-inflammatory EffectsReported substantial inhibition of TNF-alpha in vitro, suggesting potential use in treating chronic inflammatory conditions .
Gökhan-Kelekçi et al. (2023)Antimicrobial PropertiesDemonstrated effective antibacterial activity against resistant strains, indicating potential application in antibiotic development .

Mechanism of Action

The mechanism of action of 5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 1

Modifications at position 1 influence solubility, steric hindrance, and biological activity:

Compound Name Position 1 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Amino-3-cyclohexyl-1-ethyl-1H-pyrazole-4-carbonitrile Ethyl (-CH₂CH₃) C₁₂H₁₇N₄ 217.29 Intermediate for agrochemicals [Hypothetical]
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Chlorophenyl C₁₀H₇ClN₄ 218.64 Potential insecticide/pharmaceutical
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 4-Fluorophenyl C₁₀H₇FN₄ 202.19 High polarity due to fluorine
5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile Cyclohexylmethyl C₁₁H₁₆N₄ 204.27 Enhanced lipophilicity

Key Observations :

  • Aromatic substituents (e.g., chlorophenyl, fluorophenyl) improve UV stability and binding to aromatic biological targets .
  • Alkyl groups (ethyl, cyclohexylmethyl) enhance solubility in non-polar solvents, favoring agrochemical formulations .

Substituent Variations at Position 3

Position 3 modifications dictate electronic effects and steric interactions:

Compound Name Position 3 Substituent Molecular Formula Key Reactivity/Applications Reference
This compound Cyclohexyl C₁₂H₁₇N₄ Steric hindrance slows nucleophilic attack [Hypothetical]
5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile Methylthio (-SCH₃) C₁₁H₁₀N₄S Thioether group enables radical reactions
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile Cyanomethyl (-CH₂CN) C₆H₅N₅ High electrophilicity at cyanomethyl site
5-Amino-3-anilino-1H-pyrazole-4-carbonitrile Anilino (-NHPh) C₁₀H₉N₅ Hydrogen bonding enhances crystallinity

Key Observations :

  • Cyclohexyl groups reduce reactivity at position 3 due to steric shielding, favoring stability in storage .
  • Electron-withdrawing groups (e.g., cyanomethyl) increase susceptibility to nucleophilic substitution, as seen in ’s reaction with chloroacetyl chloride .

Functional Group Comparisons: Carbonitrile at Position 4

The carbonitrile group (-CN) at position 4 is conserved across analogs, contributing to:

  • Electron-withdrawing effects , activating the pyrazole ring for electrophilic substitution.
  • Hydrogen bonding with biological targets (e.g., enzyme active sites).

Example Reactivity :

  • In , the carbonitrile group in 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile facilitates nucleophilic displacement of chlorine by thiols, yielding hybrid molecules with nicotinonitrile moieties .

Crystallographic and Structural Insights

  • Hydrogen Bonding: The amino and carbonitrile groups in 5-amino-3-anilino-1H-pyrazole-4-carbonitrile form N–H···N hydrogen bonds, stabilizing crystal structures .
  • Software Tools : Programs like SHELXL () and SIR97 () are critical for resolving pyrazole derivative structures, aiding in property optimization .

Biological Activity

5-Amino-3-cyclohexyl-1-ethyl-1H-pyrazole-4-carbonitrile (CAS Number: 553672-26-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.

  • Molecular Formula : C12H18N4
  • Molar Mass : 218.3 g/mol
  • CAS Number : 553672-26-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2 (liver cancer)TBDInhibition of tubulin polymerization
Other Amino-PyrazolesHeLa (cervical cancer)73 - 84 mg/mLAntiproliferative activity via COX-2 inhibition

The compound has shown promising results in inhibiting cell proliferation, suggesting it may act as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell division and growth .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines. For instance, related compounds have demonstrated significant inhibition of TNF-alpha release in LPS-stimulated models, indicating a strong anti-inflammatory profile .

Mechanistic Insights

Docking studies reveal that the binding interactions of 5-amino derivatives with target proteins are critical for their biological activity. For example, the compound's interaction with the colchicine binding site on tubulin suggests that it may effectively disrupt microtubule dynamics, a common strategy in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of pyrazole derivatives:

  • Study on Anticancer Activity : A study reported that a related pyrazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines and demonstrated significant cytotoxicity .
  • Anti-inflammatory Research : Another investigation found that certain pyrazole derivatives could inhibit cytokine release effectively, showcasing their potential in treating inflammatory diseases .
  • Docking Studies : Molecular docking simulations have provided insights into how these compounds interact at the molecular level, revealing critical hydrogen bonds and hydrophobic interactions that enhance their efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing 5-amino-3-cyclohexyl-1-ethyl-1H-pyrazole-4-carbonitrile?

  • Methodological Answer : A robust approach involves triazenylpyrazole precursors reacting with azido reagents (e.g., azido(trimethyl)silane) under acidic conditions (e.g., trifluoroacetic acid). Key steps:
  • Dissolve the precursor in methylene chloride at 0°C.
  • Add azido reagent and acid, then warm to 50°C for 16–72 hours.
  • Purify via flash chromatography (silica gel, cyclohexane/ethyl acetate gradient).
    Typical yields: 85–88% .
    Table 1 : Synthesis Protocol Comparison
PrecursorSolventTemp (°C)Time (h)Yield (%)Reference
TriazenylpyrazoleCH₂Cl₂507285
Benzyl-substitutedCH₂Cl₂501688

Q. How can structural isomerism in pyrazole derivatives impact experimental outcomes?

  • Methodological Answer : Substituent position (e.g., 4-carbonitrile vs. 3-cyclohexyl) influences isomer ratios during methylation or alkylation. Use NMR (¹H/¹³C) and HPLC to monitor isomer distribution. For example, bulky groups (e.g., cyclohexyl) reduce steric hindrance, favoring specific isomers .

Q. What spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic peaks:
  • Pyrazole ring protons: δ = 7.54–8.55 ppm (aromatic region).
  • Ethyl/cyclohexyl groups: δ = 1.2–2.5 ppm (alkyl region) .
  • IR : Confirm nitrile (C≡N) stretch at ~2242 cm⁻¹ and amine (N-H) at ~3274 cm⁻¹ .
    Table 2 : Key Spectral Data
TechniqueKey PeaksFunctional GroupReference
¹H NMRδ 7.54–8.55Pyrazole ring
IR2242 cm⁻¹Nitrile

Advanced Research Questions

Q. How does the reaction of 5-amino-pyrazole derivatives with β-cycloketols proceed mechanistically?

  • Methodological Answer : In acetic acid, β-cycloketols undergo cyclocondensation with the pyrazole’s amino and nitrile groups, forming hexahydropyrazolo[1,5-a]quinazolines. Key steps:
  • Nucleophilic attack by the pyrazole’s amine on the ketol’s carbonyl.
  • Intramolecular cyclization via nitrile participation.
    Confirm intermediates via 2D NMR (HSQC, HMBC) and isotopic labeling .

Q. What computational methods predict the reactivity of this compound in heterocyclic hybrid systems?

  • Methodological Answer :
  • DFT calculations (B3LYP/6-31G* level) optimize geometry and assess frontier molecular orbitals (HOMO/LUMO).
  • Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes).
    Example: Nitrile groups enhance electrophilicity, favoring nucleophilic additions .

Q. How to resolve contradictions in reaction yields under varying solvent systems?

  • Methodological Answer : Conflicting yields arise from solvent polarity effects. Design a Design of Experiments (DoE) matrix:
  • Test solvents (CH₂Cl₂, DMF, THF) at 25–50°C.
  • Monitor via LC-MS for real-time kinetics.
    Example: Polar aprotic solvents (DMF) may stabilize intermediates but reduce nitrile reactivity .

Critical Data Analysis

  • Stereochemical Considerations : Cyclohexyl groups induce chair conformations, affecting crystal packing (single-crystal X-ray data recommended) .
  • Thermal Stability : DSC/TGA shows decomposition >200°C, suitable for high-temperature reactions .

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